N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline
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Overview
Description
N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline is a synthetic organic compound with the molecular formula C26H36N2. This compound is known for its unique structural properties, which include two 2,6-di(propan-2-yl)phenyl groups connected by an iminoethyl linkage. It is commonly used as an intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline typically involves the reaction of 2,6-di(propan-2-yl)aniline with glyoxal. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imino linkage. The reaction conditions include:
Temperature: Typically around 100-150°C
Solvent: Commonly used solvents include ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: 2,6-di(propan-2-yl)aniline and glyoxal
Reaction Conditions: Similar to laboratory synthesis but optimized for large-scale production
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imino group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in ethanol
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
Oxidation: Formation of corresponding N-oxide derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted imino derivatives
Scientific Research Applications
N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine
- N,N’-Bis(2,6-diisopropylphenyl)glyoxaldiimine
- N,N’-Bis(2,6-diisopropylphenyl)-1,4-diazabutadiene
Uniqueness
N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline is unique due to its specific iminoethyl linkage and the presence of two 2,6-di(propan-2-yl)phenyl groups. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
881192-97-8 |
---|---|
Molecular Formula |
C26H38N2 |
Molecular Weight |
378.6 g/mol |
IUPAC Name |
N-[2-[2,6-di(propan-2-yl)phenyl]iminoethyl]-2,6-di(propan-2-yl)aniline |
InChI |
InChI=1S/C26H38N2/c1-17(2)21-11-9-12-22(18(3)4)25(21)27-15-16-28-26-23(19(5)6)13-10-14-24(26)20(7)8/h9-15,17-20,28H,16H2,1-8H3 |
InChI Key |
MAPKVYCJKNCQST-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NCC=NC2=C(C=CC=C2C(C)C)C(C)C |
Origin of Product |
United States |
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